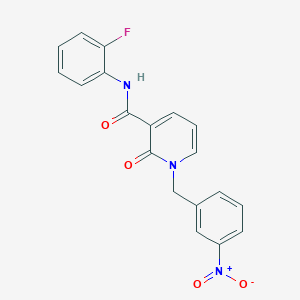

N-(2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O4/c20-16-8-1-2-9-17(16)21-18(24)15-7-4-10-22(19(15)25)12-13-5-3-6-14(11-13)23(26)27/h1-11H,12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEVGBHFGFUSHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline, 3-nitrobenzyl bromide, and ethyl acetoacetate.

Formation of Intermediate: The initial step involves the reaction of 2-fluoroaniline with ethyl acetoacetate under basic conditions to form an intermediate.

Cyclization: This intermediate undergoes cyclization in the presence of a suitable catalyst to form the dihydropyridine ring.

Nitration: The nitrobenzyl group is introduced through a nucleophilic substitution reaction with 3-nitrobenzyl bromide.

Final Product: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-efficiency catalysts and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the nitro group to an amine group, typically using reducing agents such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

Substitution: Halogenating agents, nitrating agents

Major Products

Oxidation: Formation of oxides or hydroxylated derivatives

Reduction: Conversion of nitro group to amine group

Substitution: Introduction of various functional groups onto the aromatic ring

Scientific Research Applications

N-(2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases due to its dihydropyridine core.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The dihydropyridine core is known to interact with calcium channels, potentially modulating their activity. This interaction can lead to various physiological effects, such as vasodilation and reduced blood pressure. The nitrobenzyl and fluorophenyl groups may further influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Electronic Effects

- Nitro vs.

- Fluorine Position : The 2-fluorophenyl group (target) vs. 4-fluorophenyl (BMS-777607) alters steric and electronic profiles, impacting target selectivity .

- Methoxy vs. Ethoxy : Methoxy groups (dimethoxyphenyl analog) reduce lipophilicity compared to ethoxy, affecting blood-brain barrier penetration .

Key Research Findings

- BMS-777607 : Demonstrated IC₅₀ values of <10 nM against Met kinase, with >100-fold selectivity over related kinases .

- Nitro-Containing Analogs : Nitro groups correlate with increased oxidative stress in cancer cells, suggesting a dual mechanism of action (kinase inhibition + ROS generation) .

- Crystal Packing : Planar conformations (target compound, ) favor hydrogen-bonded dimers, influencing solubility and crystallinity .

Biological Activity

N-(2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of the compound, focusing on its anticancer properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a dihydropyridine core with a fluorinated phenyl group and a nitro-substituted benzyl moiety. The molecular formula is with a molecular weight of 316.31 g/mol. The presence of the fluorine and nitro groups is significant as they can enhance the compound's reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 316.31 g/mol |

| CAS Number | 852365-60-7 |

Anticancer Properties

Research indicates that N-(2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits significant anticancer activity against various cancer cell lines. Studies have shown that the compound can inhibit tumor growth in vitro and in vivo.

- Mechanism of Action : The mechanism involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, molecular docking studies suggest that the compound may interact with target proteins involved in cell cycle regulation and apoptosis.

Case Studies

- In Vitro Studies : In a study assessing the cytotoxic effects on human cancer cell lines, N-(2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide demonstrated IC50 values comparable to established chemotherapeutics. This suggests its potential as a lead compound for further development.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor volumes compared to controls, indicating its efficacy in suppressing tumor growth. The observed side effects were minimal, suggesting a favorable safety profile.

Comparative Analysis

The biological activity of N-(2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared to other similar compounds within its class.

| Compound Name | Anticancer Activity | Mechanism of Action |

|---|---|---|

| N-(4-bromo-2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Moderate | Enzyme inhibition |

| N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | High | Apoptosis induction |

| N-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Low | Inhibition of cell cycle progression |

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for analogous dihydropyridine carboxamide derivatives, and how can they inform the synthesis of the target compound?

- Answer : Synthesis of structurally related compounds (e.g., N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) involves coupling chloronicotinic acid derivatives with substituted anilines under reflux with pyridine and p-toluenesulfonic acid as catalysts . For the target compound, the 3-nitrobenzyl group may require adjusted conditions (e.g., protecting groups for nitro functionality) and optimized stoichiometry. Reaction monitoring via TLC and post-synthesis purification by recrystallization (e.g., from methanol) are critical .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

- Answer :

- NMR : Assign peaks to confirm substitution patterns (e.g., fluorine and nitro groups in the target compound).

- X-ray crystallography : Resolves tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) and quantifies planarity via dihedral angles (e.g., 8.38° between aromatic rings in analogs) . Hydrogen-bonded dimers observed in analogs (via N–H⋯O interactions) suggest similar packing behavior .

Q. How are purification challenges addressed for carboxamide derivatives with polar substituents?

- Answer : Silica gel column chromatography (eluting with EtOAC/petroleum ether mixtures) effectively isolates carboxamides . Recrystallization from methanol or acetonitrile improves purity, as demonstrated in analogs . Purity validation via melting point analysis and HPLC is recommended.

Advanced Research Questions

Q. How can tautomeric contradictions between spectroscopic and crystallographic data be resolved?

- Answer : In analogs like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, X-ray crystallography confirmed the keto-amine tautomer despite NMR suggesting alternative forms . Multi-technique validation (e.g., IR for carbonyl stretches, computational modeling of tautomer stability) is critical. Hydrogen-bonding patterns in crystal structures (e.g., centrosymmetric dimers) stabilize specific tautomers .

Q. What strategies mitigate steric hindrance during functionalization of the 3-nitrobenzyl group?

- Answer :

- Stepwise synthesis : Introduce the nitrobenzyl group before coupling to the dihydropyridine core to avoid steric clashes.

- Catalytic optimization : Use bulky bases (e.g., DBU) or phase-transfer catalysts to enhance reactivity, as seen in nitro-containing imidazopyridine syntheses .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of nitro-substituted intermediates .

Q. How do electronic effects of substituents (e.g., fluorine, nitro) influence reactivity in further derivatization?

- Answer :

- Nitro groups : Electron-withdrawing nature deactivates aromatic rings toward electrophilic substitution but facilitates nucleophilic aromatic substitution (e.g., displacement reactions under basic conditions) .

- Fluorine : Enhances metabolic stability and influences π-conjugation, as seen in planar conformations of fluorophenyl-containing analogs . Computational studies (e.g., DFT) can predict regioselectivity in reactions.

Q. What intermolecular interactions dominate crystal packing, and how do they affect solubility?

- Answer : In analogs, N–H⋯O hydrogen bonds form centrosymmetric dimers, reducing solubility in non-polar solvents . Introducing solubilizing groups (e.g., methoxy) or co-crystallization with hydrophilic counterions may improve bioavailability.

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental data (e.g., dihedral angles, reaction yields)?

- Answer : For dihedral angles, compare experimental (X-ray) and computational (DFT) results to identify steric/electronic mismatches . In synthesis, low yields may arise from unoptimized catalysts or side reactions; DOE (Design of Experiments) can systematically vary parameters (temperature, catalyst loading) .

Methodological Recommendations

- Synthesis : Adapt protocols from and , prioritizing reflux conditions with p-toluenesulfonic acid for carboxamide formation .

- Characterization : Combine XRD for tautomer resolution and NMR for dynamic behavior analysis .

- Data Interpretation : Cross-reference crystallographic data with computational models to resolve electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.